BenchChemオンラインストアへようこそ!

TTP607

Aurora Kinase Selectivity Mitosis

TTP607 is a small-molecule pan-Aurora kinase inhibitor, targeting Aurora kinases A, B, and C, which are key regulators of mitosis and are frequently overexpressed in various human cancers. Developed by TransTech Pharma (now vTv Therapeutics), TTP607 entered a Phase 1 clinical trial for refractory solid malignancies, evaluating its safety, tolerability, and pharmacokinetics.

Molecular Formula
Molecular Weight
Cat. No. B1578283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTTP607
SynonymsTTP607;  TTP-607;  TTP 607.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TTP607: Preclinical and Phase 1 Pan-Aurora Kinase Inhibitor Profile for Oncology Research Procurement


TTP607 is a small-molecule pan-Aurora kinase inhibitor, targeting Aurora kinases A, B, and C, which are key regulators of mitosis and are frequently overexpressed in various human cancers [1]. Developed by TransTech Pharma (now vTv Therapeutics), TTP607 entered a Phase 1 clinical trial for refractory solid malignancies, evaluating its safety, tolerability, and pharmacokinetics [2]. The compound represents an early-stage candidate in the class of Aurora kinase inhibitors, with its development status providing a benchmark for comparative preclinical and clinical investigations [3].

Limitations of Generic Substitution in Pan-Aurora Kinase Inhibitor Research: The Case for TTP607


Aurora kinase inhibitors are not interchangeable due to significant differences in their kinase selectivity profiles, potency, pharmacokinetic properties, and observed toxicities [1]. While many compounds, such as alisertib (MLN8237) or danusertib (PHA-739358), target Aurora A or B with varying selectivity, TTP607 is distinguished by its reported inhibition of all three isoforms—Aurora A, B, and C [2]. This pan-inhibitory profile may confer distinct biological effects and therapeutic windows that cannot be assumed for more selective agents. Furthermore, the specific chemical structure of TTP607 dictates its unique absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, which was under investigation in its Phase 1 study [3]. These fundamental differences preclude simple substitution and necessitate compound-specific evidence for research selection and procurement.

Quantitative Evidence Guide: TTP607 Differentiation from Comparator Pan-Aurora Kinase Inhibitors


Kinase Selectivity Profile: Pan-Inhibition of Aurora A, B, and C

TTP607 is reported to inhibit all three Aurora kinase isoforms (A, B, and C), distinguishing it from selective inhibitors like PF-03814735, which does not inhibit Aurora C [1]. This pan-inhibitory profile is a key differentiator in its class.

Aurora Kinase Selectivity Mitosis

Clinical Development Status: Phase 1 Trial Initiation

TTP607 advanced to a Phase 1 clinical trial (NCT00939172) in patients with refractory solid malignancies, a milestone not achieved by all Aurora kinase inhibitors [1]. This provides a clear development benchmark against earlier-stage compounds.

Phase 1 Solid Tumors Clinical Trial

Dosing Schedule Differentiation: 5-Day Continuous Infusion Protocol

In its Phase 1 trial, TTP607 was administered as a 1-4 hour daily infusion for 5 consecutive days, followed by a 10-day rest period [1]. This intermittent, multi-day infusion schedule differs from the oral or intermittent dosing regimens of many other Aurora kinase inhibitors (e.g., alisertib) and is a key consideration for experimental design.

Pharmacokinetics Dosing Infusion

Optimal Research and Procurement Scenarios for TTP607


Preclinical Efficacy Studies Requiring Broad Aurora Kinase Inhibition

Researchers investigating the therapeutic potential of simultaneous Aurora A, B, and C inhibition in solid tumor or lymphoma models can utilize TTP607 as a tool compound. Its pan-inhibitory profile [1] makes it suitable for comparative studies against isoform-selective inhibitors to dissect the contributions of each kinase to tumor cell survival and proliferation.

Pharmacokinetic and Toxicological Reference Compound for Pan-Aurora Inhibitors

Given its advancement to Phase 1 clinical trials [1], TTP607 serves as a valuable reference for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships and for benchmarking the safety profile of novel pan-Aurora inhibitors in preclinical species. Its unique IV infusion schedule [1] provides a distinct dataset for modeling exposure-response relationships.

Mechanistic Studies of Aurora Kinase-Dependent Mitotic Defects

TTP607 can be employed in cell biology research to induce mitotic catastrophe, spindle assembly checkpoint defects, and polyploidy in Aurora kinase-overexpressing cancer cell lines. Its activity against all three isoforms [1] may yield a distinct phenotypic signature compared to more selective inhibitors, making it a tool for studying the integrated roles of Aurora kinases in mitosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for TTP607

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.